![molecular formula C15H20O4 B14350361 2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol CAS No. 91999-04-1](/img/structure/B14350361.png)
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[45]decan-7-ol is an organic compound characterized by a spirocyclic structure This compound features a unique arrangement where two rings are connected through a single common atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol typically involves the reaction of appropriate diols with cyclic ketones under acidic conditions to form the spirocyclic structure. One common method includes the use of a diol and a cyclic ketone in the presence of an acid catalyst, leading to the formation of the spiro compound through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol involves its interaction with specific molecular targets. The hydroxyl and phenyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure provides stability and specificity in its interactions.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decan-7-ol: Lacks the hydroxymethyl and phenyl groups, resulting in different chemical properties.
2-Hydroxymethyl-1,4-dioxaspiro[4.5]decane: Similar structure but without the phenyl group.
7-Phenyl-1,4-dioxaspiro[4.5]decan-7-ol: Similar structure but without the hydroxymethyl group.
Uniqueness
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4
Properties
CAS No. |
91999-04-1 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-(hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol |
InChI |
InChI=1S/C15H20O4/c16-9-13-10-18-15(19-13)8-4-7-14(17,11-15)12-5-2-1-3-6-12/h1-3,5-6,13,16-17H,4,7-11H2 |
InChI Key |
RWRIZBKEJINTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2(C1)OCC(O2)CO)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)

![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
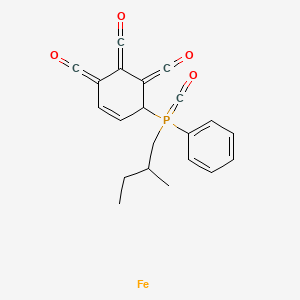
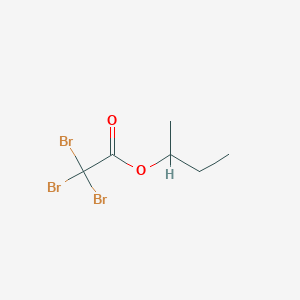
![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)
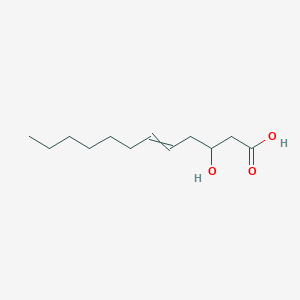
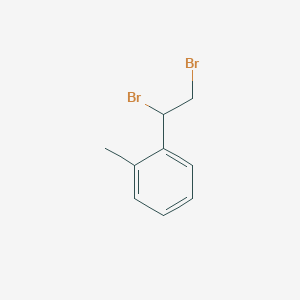
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
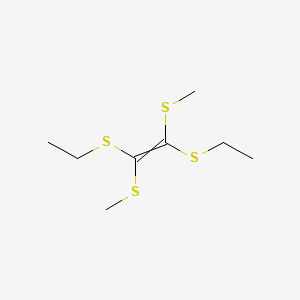
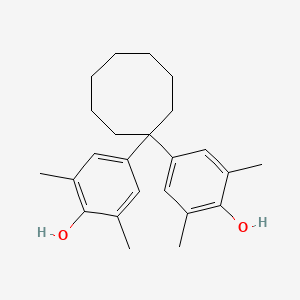
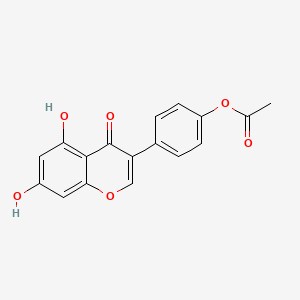
![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
